molecular formula C14H15NO3 B8129265 8-((Tetrahydrofuran-2-yl)methoxy)quinolin-5-ol

8-((Tetrahydrofuran-2-yl)methoxy)quinolin-5-ol

Cat. No.: B8129265
M. Wt: 245.27 g/mol
InChI Key: OKDHIZRUPWXKSJ-UHFFFAOYSA-N
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Description

8-((Tetrahydrofuran-2-yl)methoxy)quinolin-5-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Tetrahydrofuran-2-yl)methoxy)quinolin-5-ol typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions often include acidic or basic catalysts and solvents such as ethanol or acetic acid.

Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method utilizes microwave irradiation to heat the reaction mixture, promoting faster and more efficient chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Catalysts such as transition metals or solid acids may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8-((Tetrahydrofuran-2-yl)methoxy)quinolin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-((Tetrahydrofuran-2-yl)methoxy)quinolin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-((Tetrahydrofuran-2-yl)methoxy)quinolin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A well-known compound with similar structural features but lacking the tetrahydrofuran-2-yl methoxy group.

    Quinolinyl-pyrazoles: Compounds that contain both quinoline and pyrazole moieties, exhibiting diverse biological activities.

Uniqueness

8-((Tetrahydrofuran-2-yl)methoxy)quinolin-5-ol is unique due to the presence of the tetrahydrofuran-2-yl methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to other quinoline derivatives.

Properties

IUPAC Name

8-(oxolan-2-ylmethoxy)quinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-12-5-6-13(14-11(12)4-1-7-15-14)18-9-10-3-2-8-17-10/h1,4-7,10,16H,2-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDHIZRUPWXKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C3C(=C(C=C2)O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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